molecular formula C17H17N5O2 B2962432 5-amino-1-(4-methoxyphenyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950238-71-8

5-amino-1-(4-methoxyphenyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2962432
CAS RN: 950238-71-8
M. Wt: 323.356
InChI Key: IABGAJQPDSPPST-UHFFFAOYSA-N
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Description

5-amino-1-(4-methoxyphenyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as AMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Cytotoxicity Studies

Another application is found in the synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, as conducted by Hassan et al. These compounds, including those with structural similarities to 5-amino-1-(4-methoxyphenyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study provides insights into the potential anticancer applications of such compounds (Hassan, Hafez, & Osman, 2014).

Corrosion Inhibition

Compounds related to 5-amino-1-(4-methoxyphenyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide have also been researched for their corrosion inhibition properties. For instance, Bentiss et al. explored the inhibition performance of a similar triazole derivative on mild steel in hydrochloric acid medium. The compound exhibited high inhibition efficiency, suggesting its utility in corrosion protection applications (Bentiss et al., 2009).

Solid-Phase Peptide Synthesis

Albericio and Bárány demonstrated the use of a polymer-supported benzylamide, which could be related to the structural features of 5-amino-1-(4-methoxyphenyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, for the solid-phase synthesis of C-terminal peptide amides. This research highlights the compound's relevance in facilitating the synthesis of peptide chains, which is crucial in the development of pharmaceuticals and biologically active peptides (Albericio & Bárány, 2009).

properties

IUPAC Name

5-amino-1-(4-methoxyphenyl)-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-4-3-5-12(10-11)19-17(23)15-16(18)22(21-20-15)13-6-8-14(24-2)9-7-13/h3-10H,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABGAJQPDSPPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-methoxyphenyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

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